molecular formula C18H12ClFN4OS B2610440 3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242874-26-5

3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2610440
CAS No.: 1242874-26-5
M. Wt: 386.83
InChI Key: KTCCLYQZGVBFIC-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with additional substituents including a 4-chlorobenzylthio group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of intermediate compounds. One approach starts from esters of oxalic acid monoamides, which undergo cyclization to form 3-hydrazinopyrazin-2-ones. These intermediates are then further reacted to introduce the desired substituents .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to facilitate the cyclization and substitution reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 4-chlorobenzylthio group.

    Reduction: Reduction reactions may target the triazole or pyrazine rings, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the triazole or pyrazine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: The presence of both the 4-chlorobenzylthio and 4-fluorophenyl groups in 3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one distinguishes it from other similar compounds

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS/c19-13-3-1-12(2-4-13)11-26-18-22-21-16-17(25)23(9-10-24(16)18)15-7-5-14(20)6-8-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCCLYQZGVBFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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